molecular formula C13H8O3 B1213741 Depsidone CAS No. 3580-77-6

Depsidone

Cat. No.: B1213741
CAS No.: 3580-77-6
M. Wt: 212.2 g/mol
InChI Key: YCJBWNIROIXYPD-UHFFFAOYSA-N
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Description

Depsidone is the simplest member of the class of depsidones comprising of a heterotricyclic system that is 11H-dibenzo[b,e][1,4]dioxepine substituted by an oxo group at position 11. It is a member of depsidones and an organic heterotricyclic compound.

Scientific Research Applications

Antimicrobial Activity

Depsidones exhibit significant antimicrobial properties against a range of pathogens. Research has shown that certain depsidones are particularly effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound Botanical Origin Microbial Target Activity Minimum Inhibitory Concentration (MIC)
Cladonia furcataLichenKlebsiella pneumoniaeAntimicrobial0.031 mg/mL
Cetraria islandicaLichenVarious fungi (e.g., Candida spp.)AntimicrobialNot specified
Usnea longissimaLichenVarious bacteria and fungiAntimicrobialNot specified

In a study, depsidones were found to inhibit the RecA protein in bacteria, which is crucial for DNA repair and recombination, thereby enhancing bactericidal activity and reducing antibiotic resistance . Additionally, they have been shown to target the β-hydroxyacyl-acyl carrier protein FabZ in bacterial fatty acid synthesis .

Antioxidant Properties

Depsidones also demonstrate potent antioxidant activities. For instance, in human neuroblastoma and astrocytoma cell lines, depsidones were found to reduce reactive oxygen species (ROS) formation and lipid peroxidation while increasing cell viability . This suggests their potential use in neuroprotective therapies.

Anti-inflammatory Effects

The anti-inflammatory capabilities of depsidones have been documented through their ability to inhibit cytokine expression and nitric oxide production via various signaling pathways such as NF-κB/MAPK . These properties indicate their potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of depsidones on cancer cell lines:

Compound Cell Line Activity IC50 Value
Stereocaulon alpinumHeLa (cervical cancer)CytotoxicNot specified
Usnea longissimaU87MG (glioma)Cytotoxic5.77 mg/L
Stereocaulon alpinumMCF-7 (breast cancer)CytotoxicNot specified

Depsidones have been shown to induce apoptosis in cancer cells by modulating various cellular pathways . For example, they can inhibit 12-lipoxygenase activity, which is implicated in cancer progression .

Pharmacological Mechanisms

Research into the pharmacological mechanisms of depsidones has revealed their involvement in several key biological processes:

  • Protein Tyrosine Phosphatase Inhibition: Some depsidones inhibit this enzyme, which is associated with insulin resistance .
  • Signal Transduction Pathways: They also influence pathways related to epidermal growth factor receptor signaling and cell cycle regulation .
  • Antiviral Properties: Certain depsidones have shown promise as antiviral agents against alpha-viruses by inhibiting viral protein functions essential for replication .

Properties

CAS No.

3580-77-6

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

benzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H

InChI Key

YCJBWNIROIXYPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2

Key on ui other cas no.

3580-77-6

Synonyms

depsidone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.06 g of 2-(2-hydroxyphenoxy) benzoic acid were suspended in 35 ml of newly distilled acetic anhydride, then the mixture was refluxed for 3 hours while the reaction is controlled from time to time by analyzing a sample of the mixture by gas chromatography. The excess of acetic anhydride was then removed by distillation under reduced pressure and the oily residue crystallized at rest. The crystals were left overnight in a refrigerator; then they were taken up with some ml of ether. The crystalline mass was filtered off, squeezed out, rinsed with some ml of ether and dried under vacuum. The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure. The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Hydroxy-phenoxy)-benzoic acid (200 mg) was dissolved in acetic anhydride (10 ml) and refluxed at 145-148° C. for 8 h. The excess acetic anhydride was evaporated by a rotatory evaporator and the residue was poured into ice water. The mixture was extracted with diethyl ether. The organic layer was successively washed with saturated NaHCO3 and saturated ammonium chloride, dried over anhydrous MgSO4, filtered and evaporated by a rotatory evaporator. After dryness and purification by column chromatography, the final product was provided.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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